
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 5-iodopyridin-2-yl substituent. Its synthesis involves reacting tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate with iodine under cryogenic conditions (-78 °C) in tetrahydrofuran (THF) . The iodine atom at the 5-position of the pyridine ring introduces steric bulk and polarizability, making the compound a versatile intermediate for further functionalization in medicinal chemistry and materials science .
Preparation Methods
The synthesis of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-iodopyridine and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The iodination of pyridine is carried out using iodine and a suitable oxidizing agent. The resulting 5-iodopyridine is then reacted with tert-butyl piperazine-1-carboxylate under basic conditions to form the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopyridinyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the iodopyridinyl group can be reduced to a pyridinyl group using reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodopyridinyl group is coupled with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Chemical Biology: The compound is used in the development of chemical probes for studying biological processes and pathways.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The iodopyridinyl group can facilitate binding to these targets, while the piperazine moiety can enhance the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate ()
- Substituents: 3-Cyano and 6-phenyl groups on pyridine.
- Key Differences: The cyano group is electron-withdrawing, enhancing electrophilicity, while the phenyl group adds aromatic bulk. Unlike iodine, cyano groups participate in hydrogen bonding and nitrile-based click chemistry.
- Stability: No stability data provided, but cyano groups generally resist hydrolysis under physiological conditions.
- Applications: Potential use in kinase inhibitors or fluorescent probes due to π-π stacking from the phenyl group.
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate ()
- Substituents : Bromo, trifluoromethoxy, and sulfonyl groups.
- Key Differences : The sulfonyl group increases acidity of adjacent protons, while bromo and trifluoromethoxy groups enhance lipophilicity. Compared to iodine, bromo is less polarizable but more reactive in cross-coupling reactions.
- Stability : Sulfonyl groups confer metabolic stability but may reduce solubility.
- Applications : Likely used in protease inhibitors or as a sulfonamide-based drug precursor.
Tert-butyl 4-(1-cyclopropyl-3-carbamoyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carboxylate (CF-OE, )
- Substituents: Cyclopropyl, carbamoyl, and fluoro groups on a quinolinone core.
- Key Differences: The quinolinone scaffold introduces planar rigidity, while fluorine enhances bioavailability.
- Applications: Antibacterial or anticancer agents due to fluoroquinolone-like activity.
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33, )
- Functional Groups: Nitrophenoxy and butanoyl linkers.
- Key Differences: The nitro group is redox-active, enabling prodrug activation, while the butanoyl spacer increases flexibility. Unlike iodine, nitro groups can be reduced to amines in vivo.
- Applications : Targeted delivery systems or nitric oxide-releasing therapeutics.
WK-26 ()
- Functional Groups : Carbazole and difluoro substituents.
- Key Differences : Carbazole’s extended π-system enables intercalation with DNA or proteins, while iodine in the target compound may facilitate halogen bonding.
- Applications : DNMT1 inhibitors for epigenetic therapy.
Stability and Degradation Profiles
- Compounds 1a and 1b (): Degrade in simulated gastric fluid due to oxazolidinone ring instability. Comparison: The target compound’s iodopyridine group likely resists acidic hydrolysis, offering better oral bioavailability.
Data Table: Structural and Functional Comparison
Biological Activity
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (TBIP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20IN3O2
- Molecular Weight : 389.23 g/mol
- CAS Number : 7164639
Synthesis
TBIP can be synthesized through various methods, often involving the reaction of piperazine derivatives with iodinated pyridine compounds. The synthesis typically employs nucleophilic substitution reactions under controlled conditions to yield high-purity products. For example, one method involves the use of tert-butyl bromoacetate and a Boc-protected piperazine under basic conditions, achieving yields of approximately 79% .
Antimicrobial Properties
Recent studies have indicated that TBIP exhibits significant antimicrobial activity. For instance, its minimal inhibitory concentration (MIC) values have been reported to be comparable to those of established antibiotics like streptomycin . This suggests that TBIP may serve as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of TBIP. Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that TBIP might possess similar properties. In vitro assays have shown promising results in reducing inflammation markers in cell cultures .
Molecular Docking Studies
Molecular docking studies suggest that TBIP binds effectively to various biological targets, which may explain its observed biological activities. The binding affinity and mode of interaction with target proteins provide insights into its mechanism of action, supporting further exploration as a therapeutic agent .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of TBIP against various bacterial strains.
- Method : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : TBIP showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to conventional antibiotics.
-
Anti-inflammatory Activity Assessment
- Objective : To assess the anti-inflammatory effects of TBIP in a cellular model.
- Method : Treatment of macrophage cells with TBIP followed by measurement of cytokine levels.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, and what key reagents are involved?
The synthesis involves multi-step reactions, typically starting with iodopyridine derivatives. Key reagents include coupling agents (e.g., EDC/HOBt), protective groups (tert-butyloxycarbonyl), and palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps. Purification often employs high-performance liquid chromatography (HPLC) or column chromatography to ensure ≥95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : Identifies proton environments and carbon骨架 (e.g., aromatic protons at δ 8.3–8.5 ppm, tert-butyl group at δ 1.46 ppm) .
- Mass spectrometry : Verifies molecular weight (e.g., LCMS m/z 372.2 [M+H]⁺) .
- HPLC : Assesses purity (>97%) by quantifying unreacted starting materials or side products .
Q. What analytical techniques are critical for monitoring reaction progress?
- Thin-layer chromatography (TLC) : Tracks reaction completion (Rf values compared to standards) .
- In situ IR spectroscopy : Monitors functional group transformations (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Questions
Q. How can researchers optimize yields during Suzuki-Miyaura cross-coupling steps?
Yield optimization strategies include:
- Catalyst tuning : Pd(PPh₃)₄ (0.05–0.1 equiv) under inert atmospheres minimizes oxidation .
- Microwave irradiation : Enhances reaction efficiency (e.g., 100°C for 3 hours vs. 24 hours conventional heating) .
- Solvent/base optimization : Aqueous Na₂CO₃ in acetonitrile improves boronic ester coupling efficiency .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing iodine atom on the pyridine ring activates the position for nucleophilic substitution or cross-coupling. Substituents on the piperazine ring (e.g., tert-butyl) sterically hinder undesired side reactions, while electron-donating groups on the pyridine enhance reactivity in Suzuki couplings .
Q. What methodologies resolve discrepancies between theoretical and observed spectroscopic data?
- Multi-technique validation : Cross-check NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS) .
- Computational modeling : Density functional theory (DFT) predicts ¹³C NMR shifts or IR spectra to identify structural anomalies .
Q. How can in silico modeling predict reactivity in nucleophilic substitutions?
- Frontier molecular orbital analysis : HOMO/LUMO energies calculated via Gaussian software identify reactive sites .
- Transition state modeling : Software like ORCA simulates reaction pathways to predict regioselectivity .
Q. Biological and Pharmacological Focus
Q. What in vitro assays assess biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., phosphoglycerate dehydrogenase) using kinetic fluorescence .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors or enzymes .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Analog synthesis : Modify the pyridine (e.g., replace iodine with bromine) or piperazine (e.g., introduce methyl groups) .
- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity using partial least squares regression .
Q. What strategies mitigate metabolic instability in preclinical studies?
Properties
IUPAC Name |
tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWOWJRQNENIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428212 | |
Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497915-42-1 | |
Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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